molecular formula C10H9ClN4O2 B2892463 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 677749-52-9

1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole

Cat. No. B2892463
CAS RN: 677749-52-9
M. Wt: 252.66
InChI Key: DOIAYCADGOENGB-UHFFFAOYSA-N
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Description

The compound “1-(3-Chloro-4-methylphenyl)urea” is a urea derivative with the molecular formula C8H9ClN2O . Another related compound is “1-(3-Chloro-4-methylphenyl)-3-methylurea” with the molecular formula C9H11ClN2O .


Synthesis Analysis

While specific synthesis methods for “1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole” were not found, a related compound “1-(3-chloro-4-methylphenyl)-3-methyl-2-pyrrolidinone” has been synthesized and studied for its interference with photosynthesis .


Molecular Structure Analysis

The molecular structure of “1-(3-Chloro-4-methylphenyl)urea” and “1-(3-Chloro-4-methylphenyl)-3-methylurea” can be found in the PubChem database .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Chloro-4-methylphenyl)urea” and “1-(3-Chloro-4-methylphenyl)-3-methylurea” can be found in the PubChem database .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A relevant compound in the study of antimicrobial activities is highlighted by the synthesis and evaluation of various triazole derivatives, including those similar to the compound . These derivatives have been explored for their significant antibacterial and antifungal properties, emphasizing the potential use of 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole in developing new antimicrobial agents (Roy, Desai, & Desai, 2005).

Tautomerism and Structural Analysis

The study of tautomerism in triazoles, including compounds structurally related to 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole, provides insights into their chemical behavior. This research aids in understanding how different substituents affect the tautomeric forms, which is crucial for the development of pharmaceuticals and materials science applications (Kubota & Uda, 1975).

Luminescence Quenching in Tricarbonylrhenium Complexes

Research into pyridyltriazole ligands bearing a 4-substituted phenyl arm, akin to the compound of interest, reveals their influence on the electronic and photophysical properties of tricarbonylrhenium complexes. Such studies are pivotal for the development of luminescent materials and sensors, indicating that the structural features of triazoles can significantly affect their application in photophysical sciences (Wolff et al., 2013).

Corrosion Inhibition

The examination of triazole derivatives as corrosion inhibitors, including those structurally similar to 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole, showcases their potential in protecting metals against corrosion in acidic media. Such research is vital for industries requiring corrosion-resistant materials and coatings, demonstrating the broad applicability of triazole compounds in materials science (Lagrenée et al., 2002).

Fluorescence and Molecular Sensing

The synthesis and characterization of 1,2,3-triazole derivatives with specific substituents have been explored for their fluorescent properties. This area of research is essential for developing new fluorescent probes and sensors, indicating that compounds like 1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole could play a role in enhancing the sensitivity and selectivity of fluorescence-based detection methods (Kamalraj, Senthil, & Kannan, 2008).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-methyl-4-nitrotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4O2/c1-6-3-4-8(5-9(6)11)14-7(2)10(12-13-14)15(16)17/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOIAYCADGOENGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)[N+](=O)[O-])C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chloro-4-methylphenyl)-5-methyl-4-nitro-1H-1,2,3-triazole

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